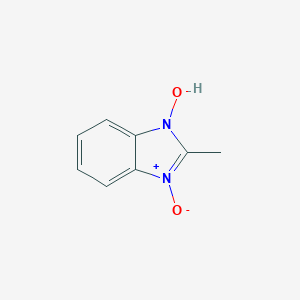

1-羟基-2-甲基-3-氧代苯并咪唑-3-鎓

描述

1-Hydroxy-2-methyl-3-oxidobenzimidazol-3-ium, also known as HOBt, is a chemical compound that is widely used in organic chemistry for peptide and protein synthesis. It is a highly reactive coupling reagent that is used to activate carboxylic acids for amide bond formation. HOBt has gained significant attention in scientific research due to its unique properties and potential applications in various fields.

科学研究应用

抗氧化剂和防腐剂应用

对羟基苯甲酸酯的防腐效果:对羟基苯甲酸甲酯是一种与目标化学品在结构上相似的化合物,其在食品、药品和化妆品中的防腐性能已得到广泛研究。研究重点关注其稳定性、通过口服和肠胃外途径的无毒性,以及在体内没有明显蓄积。它表现出抗菌性能,促使其被广泛用作防腐剂 (Soni, Taylor, Greenberg, & Burdock, 2002)。

抗氧化活性方法:包括对没食子酸(一种酚类化合物)等化合物研究在内的确定抗氧化活性的分析方法已得到批判性审查。这些方法评估化合物捐赠氢原子或电子的能力,从而中和自由基。此类评估在食品工程、医学和药学中至关重要,突出了具有抗氧化性能的化合物的意义 (Munteanu & Apetrei, 2021)。

环境影响和稳定性

- 对羟基苯甲酸酯在水生环境中的归趋和行为:对羟基苯甲酸酯(与苯甲酸酯化学相关)的环境持久性和行为已得到审查。尽管它们具有生物降解性,但从消费品中持续引入环境会导致它们普遍存在于地表水和沉积物中。这项研究强调了广泛使用化学品的(包括与目标化合物在结构上相似的化学品)的环境影响 (Haman, Dauchy, Rosin, & Munoz, 2015)。

增强研究和应用的潜力

- 基于离子液体的技术:对离子液体(包括基于咪唑鎓结构的离子液体)的研究讨论了它们在溶解纤维素和几丁质等生物聚合物方面的潜力,指出了可扩展的工业应用。这突显了对环境和工业应用结构复杂化合物的有前途的研究方向 (Ostadjoo, Berton, Shamshina, & Rogers, 2018)。

未来方向

作用机制

Target of Action

It’s known that benzimidazole derivatives, which this compound is a part of, are valuable synthetic intermediates for the assembly of heterocyclic structures and are of interest as potentially biologically active compounds .

Mode of Action

Benzimidazole compounds, in general, have been found to inhibit various enzymes involved in a wide range of therapeutic uses . The interaction of these compounds with their targets often results in changes in the biological activity of the target, leading to potential therapeutic effects .

Biochemical Pathways

It’s known that benzimidazole derivatives can affect a variety of biochemical pathways, depending on their specific structure and the biological system in which they are active .

Pharmacokinetics

Benzimidazole compounds are generally known for their excellent properties, like increased stability, bioavailability, and significant biological activity .

Result of Action

Benzimidazole derivatives have been found to exhibit a range of biological activities, including antidiabetic, anticancer, antimicrobial, antiparasitic, analgesic, antiviral, and antihistamine effects, as well as uses in cardiovascular disease, neurology, endocrinology, ophthalmology, and more .

Action Environment

The activity of benzimidazole compounds can be influenced by a variety of factors, including ph, temperature, and the presence of other substances .

属性

IUPAC Name |

1-hydroxy-2-methyl-3-oxidobenzimidazol-3-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-6-9(11)7-4-2-3-5-8(7)10(6)12/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSOHMVMLXANIAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C2=CC=CC=C2N1O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Octadecane, 1-[2-(hexadecyloxy)ethoxy]-](/img/structure/B96887.png)

![2-[(4-Fluorophenoxy)methyl]oxirane](/img/structure/B96899.png)